Odorranain-I1 antimicrobial peptide
CAS No.:
Cat. No.: VC3677271
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Discovery and Natural Source of Odorranain-I1
Odorranain-I1 was isolated through shotgun cDNA cloning of skin secretions from Odorrana grahami, a method that has revealed over 40 AMPs from this species alone . The peptide is synthesized as part of a precursor protein containing a signal peptide, an acidic spacer domain, and a processing site (Lys-Arg) that cleaves to release the mature peptide . Unlike other odorranains (e.g., Odorranain-B1 and -HP), which often feature disulfide bonds or trypsin-inhibitory loops, Odorranain-I1 adopts a linear conformation with no cysteine residues, suggesting a distinct mechanism of action .
Biogeographical Context
Odorrana grahami inhabits high-altitude regions in southwestern China, where its skin secretions have evolved to combat diverse pathogens. The ecological pressure in these environments has driven the diversification of AMPs like Odorranain-I1, which target Gram-positive bacteria, Gram-negative bacteria, and fungi .
Structural and Physicochemical Properties
Odorranain-I1’s primary structure is defined by a high proportion of hydrophobic residues (e.g., Phe, Leu, Ile) and cationic lysine residues, contributing to its amphipathic character. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Sequence | GFFTLIKAANKLINKTVNKEAGKGGLEIMA |
| Length | 30 amino acids |
| Molecular Weight | ~3,300 Da |
| Net Charge (pH 7.0) | +7 |
| Hydrophobicity Index | 0.65 (GRAVY score) |
| Peptide Purity (HPLC) | 96.5% |
The peptide’s N-terminal region (residues 1–15) is predominantly hydrophobic, while the C-terminus (residues 16–30) contains a cluster of lysine and glutamic acid residues, enabling membrane interaction and solubility in physiological conditions .
Mechanism of Antimicrobial Action
Odorranain-I1 exerts its antimicrobial effects through a multi-step process:
Membrane Disruption
Like many cationic AMPs, Odorranain-I1 likely disrupts microbial membranes via electrostatic interactions with anionic phospholipids. The hydrophobic N-terminal domain embeds into lipid bilayers, while the cationic C-terminal domain destabilizes membrane integrity, leading to pore formation and cell lysis . This mechanism is consistent with observations for structurally similar peptides such as temporins and brevinins .
Intracellular Targeting
Secondary mechanisms may include translocation into microbial cells to inhibit DNA replication or protein synthesis. For example, buforin II, another amphibian AMP, binds nucleic acids after membrane penetration . Odorranain-I1’s lysine-rich C-terminus suggests potential nucleic acid interaction, though experimental validation is needed .
| Pathogen | Odorranain Family MIC Range (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.84–5.83 | |
| Escherichia coli | 5.83–8.20 | |
| Candida albicans | 2.40–4.50 | |
| Helicobacter pylori | 12.50–25.00 |
Future Research Directions
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Structural Optimization: Incorporating D-amino acids or polyethylene glycol (PEG) moieties to improve protease resistance .
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Delivery Systems: Nanoencapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
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Mechanistic Studies: High-resolution imaging (e.g., cryo-EM) to elucidate membrane interaction dynamics .
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In Vivo Efficacy Trials: Testing in murine models of MDR infections, particularly for H. pylori and MRSA .
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